molecular formula C12H13NO2S2 B2399704 Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate CAS No. 2034495-75-3

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate

Cat. No.: B2399704
CAS No.: 2034495-75-3
M. Wt: 267.36
InChI Key: KSLCMBLKWPZAFX-UHFFFAOYSA-N
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Description

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate is a synthetic carbamate derivative incorporating a bithiophene moiety, designed for advanced research applications. This compound is provided as a high-purity material to ensure reliable and reproducible experimental results. Its molecular structure suggests potential for use in materials science, particularly in the development of organic electronic materials, and as a biochemical tool in pharmacological research. The specific mechanism of action and primary research applications are compound-dependent and currently under investigation in various research settings. Researchers are exploring its properties and interactions in [specific biological or chemical contexts]. As with all compounds of this class, it is intended for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-12(14)13-6-4-10-2-3-11(17-10)9-5-7-16-8-9/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCMBLKWPZAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-([2,3’-bithiophen]-5-yl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods

Industrial production of carbamate esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly those requiring specific electronic characteristics due to the bithiophene structure.

Biology

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against Gram-positive bacteria. The compound has been shown to inhibit bacterial growth, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of bithiophene compounds exhibit cytotoxic effects against various cancer cell lines. The lipophilicity of these compounds correlates with their potency, indicating structural modifications can enhance efficacy.

Medicine

  • Drug Development : Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate is being explored for its pharmacological potential in drug development. Its unique structure may allow for interactions with specific biological targets, modulating enzyme activity or receptor binding.

Industrial Applications

  • Polymers and Coatings : The compound is utilized in the production of conductive polymers and coatings due to its electronic properties. These materials are essential in developing organic electronics and photovoltaic devices.

Cytotoxicity in Cancer Models

A study on various bithiophene derivatives revealed that modifications to increase lipophilicity resulted in heightened cytotoxicity against cancer cell lines such as MCF-7 and HepG2. These findings suggest that structural adjustments can significantly impact therapeutic efficacy.

Antimicrobial Testing

In an investigation focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. Results indicated notable activity against Gram-positive strains, reinforcing its potential as a candidate for new antibiotic development.

Mechanism of Action

The mechanism of action of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers .

Biological Activity

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of bithiophene derivatives with methyl carbamate. The synthetic route can be optimized for yield and purity, often utilizing techniques such as refluxing in organic solvents and purification through chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing bithiophene structures have shown promising results in inhibiting the growth of HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The mechanism of action is believed to involve disruption of cellular processes leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Bithiophene Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundHeLa15.7
Similar Bithiophene Derivative AK56212.4
Similar Bithiophene Derivative BHeLa18.9

Antimicrobial Activity

Compounds with bithiophene moieties have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating a potential application in treating infections .

Table 2: Antimicrobial Efficacy of Bithiophene Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Bithiophene Derivative CEscherichia coli16 µg/mL

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets such as enzymes involved in cell proliferation and survival pathways. Preliminary data suggest that it may inhibit key signaling pathways that are crucial for cancer cell growth and survival.

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on various bithiophene derivatives demonstrated that those with higher lipophilicity showed increased cytotoxicity against cancer cell lines. The study highlighted that structural modifications could enhance the potency of these compounds .
  • Antimicrobial Testing : In a separate investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves carbamoylation of a bithiophene-ethylamine precursor. A common method is the reaction of 2-([2,3'-bithiophen]-5-yl)ethylamine with methyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Catalyst-free approaches in aqueous ethanol have also been reported for analogous carbamates, achieving yields >75% via controlled pH (6.5–7.5) and reflux conditions . Yield optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent amine oxidation.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Key signals include the methyl carbamate proton (δ 3.6–3.8 ppm, singlet) and bithiophene protons (δ 6.8–7.2 ppm, multiplet). The ethyl linker appears as a triplet (δ 2.8–3.2 ppm) .
  • HRMS : A molecular ion peak [M+H]+ should match the theoretical mass (C12H13NO2S2: ~283.04 g/mol). Deviation >2 ppm indicates impurities .
  • FTIR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How can researchers assess the compound’s stability under storage and experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>150°C for carbamates) .
  • Hydrolytic stability : Monitor degradation in buffers (pH 4–9) via HPLC. Carbamates are prone to hydrolysis under alkaline conditions (pH >8) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

The bithiophene moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the carbamate group could act as a hydrogen-bond acceptor. For example, analogous compounds inhibit cytochrome P450 enzymes via covalent modification of heme iron . To validate:

  • Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
  • Perform molecular docking with targets like CYP3A4 or acetylcholinesterase, focusing on binding energy (<-8 kcal/mol) and pose validation via mutagenesis .

Q. How do structural modifications (e.g., substituent variation on the bithiophene or carbamate) affect bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the bithiophene enhance electrophilicity, increasing reactivity with nucleophilic residues.
  • Methoxy groups improve lipophilicity (logP >2.5), enhancing membrane permeability .
  • Ethyl vs. methyl carbamate : Ethyl derivatives show slower hydrolysis but reduced target affinity . Validate via SAR studies using IC50 comparisons in enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported spectral data or bioactivity profiles?

Contradictions often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Impurity profiles : HRMS and 2D NMR (COSY, HSQC) can distinguish isobaric byproducts .
  • Assay variability : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) using reference strains and controls .

Q. What strategies optimize multi-step synthesis for derivatives with enhanced properties?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during bithiophene functionalization .
  • Coupling reactions : Suzuki-Miyaura for aryl-bithiophene linkages (Pd(PPh3)4, K2CO3, DMF/H2O) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .

Q. What in vitro or in vivo models are appropriate for evaluating its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 <50 µM suggests potency) .
  • Neuroactivity : Patch-clamp electrophysiology for ion channel modulation .

Q. How can degradation products be identified and mitigated during experimental workflows?

  • LC-MS/MS : Track hydrolytic byproducts (e.g., 2-([2,3'-bithiophen]-5-yl)ethylamine) using a C18 column and 0.1% formic acid mobile phase .
  • Stabilizers : Add antioxidants (0.1% BHT) or store at -20°C in anhydrous DMSO .

Q. What computational tools predict its physicochemical properties or metabolic pathways?

  • logP and solubility : Use ChemAxon or ACD/Labs with QSAR models .
  • Metabolism : Simcyp or GLORYx for Phase I/II metabolism predictions (e.g., hydrolysis to ethanolamine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.